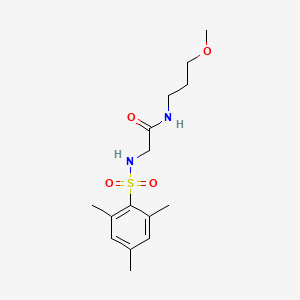
N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as MPTA, is a sulfonamide compound that has been widely used in scientific research due to its potential as a selective inhibitor of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to have potential therapeutic benefits.
Mechanism of Action
N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide inhibits the activity of CAIX by binding to its active site, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the extracellular pH of cancer cells, which can inhibit their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have selective inhibitory effects on CAIX, with minimal effects on other carbonic anhydrase isoforms. It has also been shown to decrease the extracellular pH of cancer cells, leading to a decrease in their growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its selectivity for CAIX, which allows for specific inhibition of this enzyme without affecting other carbonic anhydrase isoforms. However, one limitation is that this compound may not be effective in all types of cancer cells, as CAIX expression levels can vary.
Future Directions
1. Further research is needed to determine the effectiveness of N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide as a therapeutic agent for cancer treatment in clinical trials.
2. The development of imaging agents using this compound for cancer diagnosis should be explored further.
3. The potential use of this compound in combination with other cancer therapies should be investigated.
4. The development of more efficient synthesis methods for this compound should be explored to increase its availability for research purposes.
5. The potential use of this compound in other areas of research, such as neuroscience and metabolic disorders, should be investigated.
Synthesis Methods
N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-methoxypropylamine, followed by reaction with chloroacetyl chloride and sodium bicarbonate. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(3-methoxypropyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been used in various scientific research studies as a selective inhibitor of CAIX. It has shown potential as a therapeutic agent for cancer treatment, as well as in the development of imaging agents for cancer diagnosis.
properties
IUPAC Name |
N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11-8-12(2)15(13(3)9-11)22(19,20)17-10-14(18)16-6-5-7-21-4/h8-9,17H,5-7,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGUHDIULITIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)




